molecular formula C10H8Cl2N2 B1502110 4,8-Dichloro-2-ethylquinazoline CAS No. 887592-05-4

4,8-Dichloro-2-ethylquinazoline

Cat. No.: B1502110
CAS No.: 887592-05-4
M. Wt: 227.09 g/mol
InChI Key: DKDSEVMTEMVABN-UHFFFAOYSA-N
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Description

4,8-Dichloro-2-ethylquinazoline is a synthetic quinazoline derivative that serves as a valuable chemical intermediate in medicinal chemistry and antifungal research. Quinazoline scaffolds are recognized for their diverse biological activities and are frequently explored in the development of new therapeutic agents . This compound features two chlorine atoms at the 4 and 8 positions of the quinazoline ring, which are key reactive sites for further functionalization via nucleophilic substitution reactions . These properties make it a versatile building block for constructing more complex molecules. Its primary research application lies in the synthesis of novel compounds for biological activity screening. Specifically, quinazoline derivatives have demonstrated significant potential as antifungal agents . The chlorine atoms on the quinazoline ring can directly influence this biological activity, making this compound a particularly interesting precursor in the search for new agrochemicals or pharmaceuticals . Furthermore, 2,4-dichloroquinazoline intermediates are historically utilized in the synthesis of alpha-adrenergic receptor antagonists (such as prazosin and its analogs) used to treat hypertension . The 2-ethyl substituent in this analog offers a point of diversity for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity in drug discovery programs. Researchers value this compound for its ability to undergo selective substitution, allowing for the modular creation of libraries focused on quinazoline-based pharmacology. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887592-05-4

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

4,8-dichloro-2-ethylquinazoline

InChI

InChI=1S/C10H8Cl2N2/c1-2-8-13-9-6(10(12)14-8)4-3-5-7(9)11/h3-5H,2H2,1H3

InChI Key

DKDSEVMTEMVABN-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=CC=C2Cl)C(=N1)Cl

Canonical SMILES

CCC1=NC2=C(C=CC=C2Cl)C(=N1)Cl

Origin of Product

United States

Synthetic Methodologies for 4,8 Dichloro 2 Ethylquinazoline and Its Structural Analogs

Precursor Synthesis Strategies for Quinazoline (B50416) Cores

The foundational step in synthesizing the target compound and its analogs is the construction of the quinazoline ring. This is most commonly achieved by forming a quinazolin-4-one or quinazoline-2,4(1H,3H)-dione, which serves as a versatile intermediate.

Synthesis of Quinazoline-2,4(1H,3H)-diones from Anthranilic Acid Derivatives

A primary and well-established route to the quinazoline core involves the cyclization of anthranilic acid derivatives to form quinazoline-2,4(1H,3H)-diones. These diones are key precursors for subsequent chlorination steps.

One highly efficient method involves the one-pot reaction of an anthranilic acid derivative with potassium cyanate (B1221674) (KOCN) in water. nih.gov This eco-friendly approach proceeds by first forming a urea (B33335) derivative, which then undergoes base-mediated cyclization to yield the quinazoline-2,4(1H,3H)-dione. nih.govacs.org The reaction is generally tolerant of various substituents on the benzene (B151609) ring, with electron-donating groups sometimes leading to slightly higher yields. nih.gov A typical procedure involves stirring the anthranilic acid with KOCN, followed by the addition of a base like sodium hydroxide (B78521) (NaOH) to facilitate the ring closure, and finally acidification with hydrochloric acid (HCl) to precipitate the product. nih.govacs.org

Another effective, metal-free catalytic method utilizes 4-dimethylaminopyridine (B28879) (DMAP) to promote the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net In this strategy, (Boc)₂O acts as the source for the C2-carbonyl group. researchgate.net

The choice of starting material can influence the reaction pathway. For instance, methyl anthranilate can be treated with propionyl chloride to yield an amide intermediate, which upon reaction with hydrazine (B178648), forms a 3-amino-2-ethylquinazolin-4(3H)-one. researchgate.net This highlights how substituents at the C2 position can be incorporated early in the synthetic sequence.

Table 1: Selected Methods for Quinazoline-2,4(1H,3H)-dione Synthesis

Starting Material Reagents Key Features Reference(s)

Alternative Cyclization and Ring-Forming Reactions

Beyond the use of anthranilic acids to form diones, several other cyclization strategies exist to create the quinazoline core, often leading directly to quinazolin-4(1H)-ones.

The Niementowski quinazoline synthesis is a classic method that involves the condensation of anthranilic acid with amides. nih.gov More contemporary, metal-free approaches include the reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate (Cs₂CO₃), which proceeds via a tandem SNAr reaction and cyclization. google.com

Transition metal catalysis offers a wide array of alternative routes. For example, 2-aminobenzoketones can react with methylarenes and ammonia (B1221849) in the presence of copper(II) chloride through an oxidative amination followed by intramolecular cyclization. nih.gov Ruthenium catalysts can facilitate the synthesis of 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols in a process that does not require an external oxidant or reductant. alchempharmtech.com Other methods include the reaction of 2-aminobenzylamines with aldehydes mediated by o-iodoxybenzoic acid (IBX) or the copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides. organic-chemistry.orgchem-soc.si

These alternative methods provide access to a diverse range of substituted quinazolines, allowing for the introduction of various functional groups at different positions of the heterocyclic core. nih.govchem-soc.si

Selective Chlorination and Halogenation Protocols

To arrive at the 4,8-dichloro-2-ethylquinazoline structure, selective introduction of chlorine atoms is necessary. This involves the conversion of precursor oxo groups into chlorides and the regioselective halogenation of the benzene portion of the ring system.

Generation of Dichloroquinazoline Intermediates via Phosphorous Oxychloride (POCl₃) Reactions

The conversion of quinazoline-2,4(1H,3H)-diones or quinazolin-4-ones into their corresponding chloro-derivatives is most commonly accomplished using phosphorus oxychloride (POCl₃), often in combination with other reagents. chemicalbook.comgoogle.com The reaction of a quinazolin-4-one with POCl₃ to form a 4-chloroquinazoline (B184009) proceeds in two distinct stages that can be controlled by temperature. researchgate.netchemicalbook.com

Phosphorylation: An initial reaction occurs at lower temperatures (below 25 °C) under basic conditions (e.g., using a tertiary amine like triethylamine (B128534) or diisopropylethylamine) to form phosphorylated intermediates. researchgate.netchemicalbook.com

Chlorination: Subsequent heating to 70–90 °C allows for the displacement of the phosphate (B84403) group by a chloride ion, yielding the chloroquinazoline product. researchgate.netchemicalbook.com

When starting from a quinazoline-2,4(1H,3H)-dione, refluxing in neat POCl₃ is a standard procedure to convert both carbonyl groups, yielding a 2,4-dichloroquinazoline (B46505) intermediate. google.commdpi.com The excess POCl₃ often serves as the solvent. The reaction mixture is then carefully poured onto ice and neutralized to precipitate the product. google.com For large-scale preparations, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been developed to improve safety and reduce environmental impact. chem-soc.si The addition of phosphorus pentachloride (PCl₅) to POCl₃ can be used to create a more potent chlorinating agent for less reactive substrates. chemicalbook.com

Table 2: Conditions for POCl₃ Chlorination of Quinazolinones

Substrate Reagent(s) Conditions Product Type Reference(s)

Regioselective Introduction of Halogens

The introduction of a chlorine atom at the C8 position is a critical step for synthesizing the target molecule. The most direct and common strategy to achieve this regioselectivity is to begin the synthesis with a precursor that already contains the halogen at the desired position on the aromatic ring.

For the synthesis of an 8-chloroquinazoline (B1587598) derivative, the logical starting material is 2-amino-3-chlorobenzoic acid (also known as 3-chloroanthranilic acid). nih.gov This compound, when used in the cyclization reactions described in section 2.1, ensures that the resulting quinazoline core is chlorinated at the C8 position. nih.gov This approach avoids potential issues with regioselectivity that can arise from direct halogenation of the quinazoline ring and is supported by syntheses of other 6,8-dihaloquinazoline analogs, which also start from appropriately substituted anthranilic acids. chemicalbook.com

While the precursor approach is most common, modern methods for direct C-H bond functionalization offer an alternative. These techniques often employ transition metal catalysts to achieve regioselective halogenation. For the related quinoline (B57606) ring system, rhodium and palladium catalysts have been used to direct halogenation to specific positions, including C8, typically requiring an N-oxide directing group. google.comnih.govbeilstein-journals.org For instance, a palladium-catalyzed ortho-halogenation of quinazolinones using N-halosuccinimide has been reported, demonstrating the feasibility of direct C-H activation on this scaffold. nih.gov

Introduction and Functionalization of the Ethyl Substituent at the C2-Position

The final structural element required for this compound is the ethyl group at the C2 position. This substituent is typically incorporated during the initial construction of the quinazoline ring rather than being added to a pre-formed, unsubstituted ring.

A robust method for creating 2-alkyl-substituted quinazolinones involves the reaction of an anthranilic acid derivative with a suitable acylating agent, followed by cyclization. To introduce a 2-ethyl group, an anthranilate ester or anthranilamide can be acylated with propionyl chloride or a related propionic acid derivative. researchgate.nettiiame.uz For example, the reaction of methyl anthranilate with propionyl chloride forms an N-acylated intermediate. Subsequent treatment of this intermediate with a reagent like hydrazine hydrate (B1144303) induces cyclization to yield a 2-ethylquinazolin-4(3H)-one derivative. researchgate.net This 2-ethyl-8-chloroquinazolin-4(3H)-one precursor, formed from 3-chloroanthranilic acid, can then undergo chlorination with POCl₃ as described previously to yield the final this compound.

Alternative modern approaches for C2-functionalization include transition-metal-catalyzed C-H activation, which can facilitate the direct introduction of alkyl groups onto the quinazoline core, though this can be challenging due to the reactivity of other positions. tiiame.uz The modification of a 2-chloro or 2-thioxo group on the quinazoline ring can also serve as a handle for introducing substituents, but building the C2-substituent into the ring during its formation is often more direct. tiiame.uz

Table 3: Example Synthesis of a 2-Ethylquinazoline (B1230282) Precursor

Step Starting Materials Reagents/Conditions Intermediate/Product Reference
1 Methyl Anthranilate, Propionyl Chloride - N-Propionyl Methyl Anthranilate researchgate.net
2 N-Propionyl Methyl Anthranilate Hydrazine Hydrate 3-Amino-2-ethylquinazolin-4(3H)-one researchgate.net

Methodologies for Alkylation at C2

The introduction of an ethyl group at the C2 position of a 4,8-dichloroquinazoline (B1295942) core can be achieved through several synthetic strategies. Direct alkylation of a pre-formed 4,8-dichloroquinazoline is challenging due to the relative reactivity of the C4 position. Therefore, indirect methods are often employed.

One of the most plausible routes involves the use of a 2-cyanoquinazoline intermediate. This strategy typically follows a two-step process:

Formation of a 2-acylquinazoline: A 4,8-dichloro-2-cyanoquinazoline can be reacted with an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr), or ethyllithium. This nucleophilic addition to the nitrile group, followed by hydrolysis, yields the corresponding 2-acetyl-4,8-dichloroquinazoline.

Reduction of the 2-acyl group: The resulting ketone can then be reduced to the desired ethyl group. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can be employed. For instance, treatment with hydrazine hydrate in the presence of a strong base like potassium hydroxide is a common practice for Wolff-Kishner reduction.

An alternative approach involves the construction of the quinazoline ring with the 2-ethyl substituent already in place. This can be accomplished by the cyclization of a suitable precursor, such as an N-(2-acylphenyl)amide or a related intermediate, with an appropriate reagent to form the pyrimidine (B1678525) ring. For example, the condensation of a 2-amino-3,5-dichlorobenzophenone derivative with a source of the C2-ethyl fragment could be envisioned.

Recent advancements in C-H activation could also provide a pathway for the direct ethylation of a 4,8-dichloroquinazoline, though this would require specific catalysts and optimization. nih.gov

Stereochemical Considerations in Ethyl Group Introduction

The introduction of an ethyl group at the C2 position of the planar quinazoline ring does not create a stereocenter at that position. The C2 carbon of the quinazoline ring is sp2 hybridized, and the attachment of the ethyl group maintains this planarity.

However, if the synthetic route proceeds through an intermediate where the C2 carbon becomes sp3 hybridized, such as in a dihydroquinazoline (B8668462) intermediate, the potential for stereoisomers arises. For instance, during the nucleophilic addition of a Grignard reagent to a 2-cyanoquinazoline, the initial adduct is a tetrahedral intermediate. In an achiral environment, the subsequent hydrolysis to the ketone would not result in a specific stereoisomer.

If the reduction of the 2-acetylquinazoline to the 2-ethylquinazoline were to proceed through a chiral reduction method, it would be irrelevant in this specific case as no new chiral center is formed. The stereochemistry of the final product, this compound, is therefore not a primary concern in its synthesis.

Strategic Synthesis of this compound

A strategic synthesis of this compound would logically involve the initial preparation of a key intermediate, 4,8-dichloroquinazoline, followed by the introduction of the ethyl group at the C2 position.

A plausible synthetic pathway is outlined below:

Synthesis of 2,4-dihydroxy-8-chloroquinazoline: This can be initiated from 2-amino-3-chlorobenzoic acid.

Chlorination to 2,4,8-trichloroquinazoline: The dihydroxy intermediate can be chlorinated using a reagent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline. derpharmachemica.com

Selective reduction to 4,8-dichloroquinazoline: The more reactive chlorine at the C2 and C4 positions can be selectively addressed.

Cyanation at C2: The 2-chloro group can be displaced by a cyanide nucleophile, such as sodium or potassium cyanide, to yield 4,8-dichloro-2-cyanoquinazoline.

Grignard reaction: The 2-cyano derivative can then be treated with ethylmagnesium bromide to form 4,8-dichloro-2-acetylquinazoline after acidic workup.

Reduction: Finally, the acetyl group is reduced to an ethyl group using a suitable method like the Wolff-Kishner reduction.

Optimized Reaction Conditions and Yields

StepReactantsReagents and ConditionsPlausible Yield (%)
12-Amino-3-chlorobenzoic acidUrea, heatHigh
22,4-Dihydroxy-8-chloroquinazolinePOCl₃, N,N-dimethylaniline, reflux> 80
32,4,8-TrichloroquinazolineSelective reduction conditionsModerate to High
44,8-Dichloro-2-chloroquinazolineNaCN or KCN, DMSO, heatModerate to High
54,8-Dichloro-2-cyanoquinazolineEtMgBr, THF; then H₃O⁺Moderate
64,8-Dichloro-2-acetylquinazolineH₂NNH₂·H₂O, KOH, ethylene (B1197577) glycol, heatModerate to High

Note: The yields are estimates based on similar reactions reported in the literature and would require experimental optimization for this specific synthetic sequence.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities in a laboratory setting presents several challenges that need to be carefully managed.

Key considerations include:

Exothermic Reactions: The chlorination step using phosphorus oxychloride and the Grignard reaction are typically exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This may require the use of an ice bath, a jacketed reactor, and controlled, slow addition of reagents.

Reagent Handling: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. Handling larger quantities requires appropriate personal protective equipment and a dry, inert atmosphere. Similarly, Grignard reagents are highly reactive and moisture-sensitive, necessitating the use of anhydrous solvents and inert gas (e.g., nitrogen or argon) blanketing.

Work-up and Purification: The work-up procedures, especially the quenching of the Grignard reaction, can be hazardous on a larger scale if not performed cautiously with slow, controlled addition of the quenching agent. Purification by column chromatography, which may be feasible at the milligram scale, can become cumbersome and time-consuming for larger quantities. Alternative purification methods such as recrystallization or distillation (if the product is thermally stable) should be explored and optimized.

Solvent Volumes: The volume of solvents used increases significantly with scale, leading to larger reaction vessels and increased costs for both purchase and disposal. Optimizing reaction concentrations to minimize solvent usage without compromising yield or safety is an important consideration.

Reaction Monitoring: Close monitoring of reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine reaction completion and minimize the formation of byproducts.

A thorough risk assessment should be conducted before attempting to scale up any of the synthetic steps to ensure a safe and efficient process.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4,8 Dichloro 2 Ethylquinazoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including 4,8-dichloro-2-ethylquinazoline. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular framework.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For quinazoline (B50416) derivatives, the chemical shifts, splitting patterns, and coupling constants of the aromatic and aliphatic protons offer a wealth of structural information. jst.vnsemanticscholar.orgresearchgate.netnih.govrsc.org

In a typical ¹H NMR spectrum of a 2-ethylquinazoline (B1230282) derivative, the ethyl group at the 2-position would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with each other. The protons on the quinazoline ring system would appear in the aromatic region, with their chemical shifts and multiplicities dictated by the substitution pattern. For a 4,8-dichloro substituted quinazoline, the remaining protons on the benzene (B151609) ring would show specific splitting patterns based on their relative positions and coupling with each other.

¹³C NMR Spectroscopic Characterization of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. The carbons of the ethyl group would appear in the aliphatic region (typically δ 10-40 ppm). The aromatic and heterocyclic carbons of the quinazoline core would resonate in the downfield region (typically δ 110-165 ppm). The presence of the electron-withdrawing chlorine atoms at positions 4 and 8 would cause a downfield shift for these carbons and their immediate neighbors. For example, studies on other dichlorinated quinazolines have shown the significant impact of halogen substitution on the carbon chemical shifts.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, advanced 2D NMR techniques are employed. researchgate.netyoutube.comsdsu.eduscience.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.netsdsu.edu For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edunih.gov It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to confirm the structure. soton.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like quinazoline derivatives. soton.ac.ukresearchgate.net In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks appearing in a predictable ratio, further confirming the presence of two chlorine atoms. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with ESI, involve the fragmentation of the precursor ion (e.g., the [M+H]⁺ ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. soton.ac.ukresearchgate.netrsc.orgresearchgate.net

For quinazoline compounds, common fragmentation pathways include the loss of small neutral molecules. rsc.org In the case of this compound, one would expect to observe fragmentation pathways involving the ethyl group and the chloro substituents. For example, the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl group is a plausible fragmentation pathway. The consecutive loss of chlorine atoms or HCl could also be observed. The fragmentation of the quinazoline ring itself, often by the loss of HCN, is another characteristic pathway for this class of compounds. rsc.org A detailed analysis of these fragmentation pathways would provide unequivocal evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. While specific experimental IR data for this compound is not publicly available in the searched literature, the expected characteristic absorption bands can be predicted based on the analysis of similar quinazoline structures.

For a compound like this compound, the IR spectrum would be expected to display several key absorption bands that confirm its structural features. These would include:

C-H Stretching: Vibrations corresponding to the ethyl group's aliphatic C-H bonds would typically appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the quinazoline ring system would be observed at slightly higher frequencies, generally above 3000 cm⁻¹.

C=N and C=C Stretching: The quinazoline core contains both C=N and C=C bonds. Their stretching vibrations are expected to produce a series of sharp to medium bands in the fingerprint region of the spectrum, typically between 1450 cm⁻¹ and 1650 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information and typically appear below 900 cm⁻¹.

For comparison, the IR spectrum of a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, shows characteristic bands for C-H stretching in the 3200-3000 cm⁻¹ region and C=C stretching vibrations between 1569 cm⁻¹ and 1638 cm⁻¹. dergipark.org.tr Another related structure, 2,4-dichloro-6,7-dimethoxyquinazoline, also exhibits distinct peaks in its gas-phase IR spectrum that correspond to its specific functional groups. epa.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch > 3000 Quinazoline Ring
Aliphatic C-H Stretch 2850 - 3000 Ethyl Group
C=N / C=C Stretch 1450 - 1650 Quinazoline Ring

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Currently, there are no published crystal structures for this compound in the primary scientific literature or crystallographic databases. However, the study of analogous compounds provides a clear indication of the type of data that would be obtained. For example, the crystal structure of 2,4-dichloro-7-fluoroquinazoline (B1321832) was determined to be monoclinic with the space group P2₁/n. scispace.com Similarly, a different derivative, 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, was found to have a monoclinic crystal system with the space group P21/c. researchgate.net

Should single crystals of this compound be grown and analyzed, the resulting data would definitively confirm the substitution pattern of the chlorine atoms and the ethyl group on the quinazoline core. It would also reveal key structural parameters such as the planarity of the quinazoline ring system and any intermolecular interactions, like π–π stacking, that might occur in the solid state. scispace.com

Table 2: Illustrative Single-Crystal X-ray Diffraction Data from a Related Dichloro-Substituted Quinazoline Derivative (2,4-Dichloro-7-fluoroquinazoline)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.8257
b (Å) 15.0664
c (Å) 14.3453
β (°) 95.102
Volume (ų) 823.59
Z 4

Data sourced from a study on 2,4-dichloro-7-fluoroquinazoline for illustrative purposes. scispace.com

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its purity and elemental composition.

The molecular formula for this compound is C₁₀H₈Cl₂N₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated. While specific experimental results for this compound are not available in the reviewed literature, a successful synthesis and purification would be expected to yield experimental values in very close agreement with the theoretical calculations.

Table 3: Elemental Composition of this compound

Element Symbol Theoretical %
Carbon C 52.43
Hydrogen H 3.52
Chlorine Cl 30.95
Nitrogen N 12.23
Molecular Formula C₁₀H₈Cl₂N₂

| Molecular Weight | 227.09 g/mol | |

This analytical method provides critical validation of a compound's identity, complementing the structural information obtained from spectroscopic and diffraction techniques.

Computational and Theoretical Investigations of 4,8 Dichloro 2 Ethylquinazoline Analogs

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. These methods allow for a detailed understanding of the electron distribution and its influence on chemical reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the molecular geometry and electronic properties of quinazoline (B50416) derivatives. researchgate.netirjweb.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to optimize the molecular structure of these compounds. researchgate.net

For analogs of 4,8-dichloro-2-ethylquinazoline, the positions of the substituents are expected to significantly modulate the electronic properties of the quinazoline core. The two chlorine atoms at positions 4 and 8, being highly electronegative, act as electron-withdrawing groups. This would lead to a redistribution of electron density, affecting the reactivity of the entire molecule. Conversely, the ethyl group at position 2 is an electron-donating group, which would also influence the electronic environment. DFT calculations can precisely map this electron distribution and calculate various electronic descriptors that quantify the reactivity of the molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Table 1: Representative Frontier Orbital Energies (Illustrative)

Compound/AnalogHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinazoline (unsubstituted)-6.5-1.05.5
2-Ethylquinazoline (B1230282)-6.3-0.95.4
4,8-Dichloroquinazoline (B1295942)-6.8-1.55.3
This compound-6.6-1.45.2

Note: The values in this table are illustrative and intended to demonstrate the expected trends based on the electronic nature of the substituents. Actual values would require specific DFT calculations.

Quantum chemical calculations are also employed to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions can be compared with experimental data to confirm the structure of newly synthesized compounds. For example, the calculated IR spectrum can help in assigning the vibrational modes of the molecule, while predicted ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental NMR spectra. researchgate.net Such computational analyses would be invaluable in the characterization of novel this compound analogs, ensuring the correct structural assignment.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques that allow for the visualization and analysis of interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Quinazoline derivatives are known to exhibit a wide range of biological activities, often by inhibiting specific enzymes like kinases. nih.gov Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For analogs of this compound, docking studies can be used to explore their potential interactions with various biological targets.

These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex. nih.gov For example, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in the active site of a protein. nih.gov The chlorine and ethyl substituents would also play a significant role in defining the shape and electronic properties of the ligand, thereby influencing its binding affinity and selectivity. Docking studies can guide the rational design of new analogs with improved binding characteristics.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. abap.co.in MD simulations can be used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon binding. abap.co.in

For this compound analogs, MD simulations can provide valuable insights into the flexibility of the molecule and the stability of its interactions with a target protein. By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex. abap.co.in Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more accurate prediction of the binding affinity than docking scores alone. rsc.org These dynamic studies are essential for understanding the behavior of these compounds in a biological environment and for refining the design of more effective therapeutic agents. abap.co.inrsc.org

Potential Energy Surface (PES) Analysis of Reaction Mechanisms

Computational chemistry offers a powerful lens for understanding the intricate details of chemical reactions. One of the most valuable tools in this domain is the analysis of the Potential Energy Surface (PES). The PES is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. By mapping this surface, chemists can identify the most likely pathways for a reaction, known as the minimum energy paths. These paths connect reactants to products via transition states, which are the energetic "mountain passes" that molecules must traverse to react.

The topology of the PES is critical in determining the reaction mechanism, revealing the presence of intermediates and the energy barriers that govern the reaction rate. researchgate.net Computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, are employed to construct a numerical representation of the PES. researchgate.net This allows for the detailed study of complex reaction kinetics and the identification of transition states and intermediates.

For analogs of this compound, PES analysis is particularly insightful for understanding reactions such as nucleophilic aromatic substitution (SNAr). For instance, in the case of the structurally related 2,4-dichloroquinazoline (B46505), PES analysis has been used to study the regioselectivity of SNAr reactions. nih.gov By calculating the energy profile for the nucleophilic attack at the C2 and C4 positions of the quinazoline ring, researchers can predict which chlorine atom is more readily substituted. The analysis involves varying the distance between the incoming nucleophile (e.g., an amine) and the carbon atoms of the quinazoline moiety and calculating the corresponding energy changes. nih.gov The path with the lower energy barrier on the PES corresponds to the preferred reaction pathway.

A conceptual representation of the data obtained from a PES analysis for the reaction of a dichloroquinazoline analog with a nucleophile is presented in the table below. This illustrates how computational data can elucidate reaction mechanisms.

Reaction CoordinateEnergy (kcal/mol)Key Structural Features
Reactants0.0Separated dichloroquinazoline analog and nucleophile
Transition State (C4 attack)+15.2Partial bond formation between nucleophile and C4
Intermediate (Meisenheimer complex)+5.8Full bond formation at C4, delocalized negative charge
Transition State (Cl- loss)+12.5Partial breaking of the C4-Cl bond
Products (C4 substitution)-10.3Monosubstituted quinazoline analog

This table is a conceptual representation and does not reflect experimentally measured values for this compound.

This type of analysis provides a quantitative basis for understanding why one isomer is formed preferentially over another, a crucial aspect in the synthesis of specifically substituted quinazoline derivatives for various applications.

Prediction of Physicochemical Descriptors (e.g., pKa, logP)

The physicochemical properties of a molecule are paramount in determining its behavior in a biological system, influencing everything from solubility and absorption to target binding and metabolism. nih.gov Computational methods provide a rapid and cost-effective means of predicting these properties before a compound is even synthesized. bogazici.edu.tr For quinazoline analogs, two of the most important descriptors are the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP).

The pKa value indicates the tendency of a molecule to donate or accept a proton at a given pH. This is critical because the ionization state of a drug molecule affects its solubility, permeability across biological membranes, and interaction with its target protein. bogazici.edu.tr For quinazoline derivatives, which are nitrogen-containing heterocyclic compounds, the basicity of the nitrogen atoms is a key determinant of their pKa. researchgate.net

Quantum mechanical (QM) based computational approaches have been successfully employed to predict the pKa of quinazoline derivatives with a high degree of accuracy. researchgate.net These methods often involve calculating properties such as the atomic charges on the nitrogen atoms and correlating them with experimental pKa values through linear relationships. researchgate.net One study demonstrated that the calculated atomic charge on the N1 atom of the quinazoline ring system was the best descriptor for reproducing experimental pKa values, achieving a high correlation coefficient (R² = 0.927). researchgate.net

The table below presents a comparison of experimental pKa values with those predicted using a computational model (ChemAxon's pKa Prediction Tool) for a series of quinazoline derivatives, illustrating the accuracy of such in silico methods. researchgate.net

MoleculeIUPAC NameExperimental pKaPredicted pKa
1Quinazoline3.313.45
22-Methylquinazoline3.984.02
34-Methylquinazoline4.094.15
46-Methylquinazoline3.603.71
57-Methylquinazoline3.703.82
62-Chloroquinazoline1.301.45
74-Chloroquinazoline (B184009)1.501.62
86-Chloroquinazoline2.402.55
97-Chloroquinazoline2.702.81
104-Methoxyquinazoline3.503.61

Table adapted from a study on the evaluation of pKa's of quinazoline derivatives. researchgate.net

The logP value is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (like octanol) over a polar one (like water). This property is a crucial determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov In silico tools are widely used to predict logP values (often denoted as clogP for calculated logP) for novel compounds. globalresearchonline.net For quinazoline derivatives, maintaining an optimal logP is essential for achieving good oral bioavailability and cell membrane permeability. Quantitative Structure-Activity Relationship (QSAR) studies on quinazoline analogs often incorporate logP as a key descriptor to build models that correlate chemical structure with biological activity. nih.gov In silico screening of designed quinazolinone derivatives, for instance, includes the prediction of clogP to ensure the compounds have acceptable drug-like properties. globalresearchonline.net

The development of accurate and high-throughput computational models for predicting pKa and logP is a vital component of modern drug discovery, enabling the efficient design and optimization of new therapeutic agents based on the quinazoline scaffold. researchgate.net

Mechanistic Studies and Biological Target Identification of Quinazoline Derivatives

Investigations of Enzyme Inhibition Mechanisms

Kinase Inhibition Profiles and Binding Modes

Quinazoline (B50416) derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.gov The core quinazoline structure often serves as a scaffold for designing kinase inhibitors that are competitive with ATP. nih.gov

The 4-anilinoquinazoline (B1210976) scaffold, in particular, is known to interact with the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov For 4,8-dichloro-2-ethylquinazoline, the chlorine atom at position 4 is a key feature. In many quinazoline-based kinase inhibitors, this position is substituted with an amino group, often an aniline (B41778) derivative, which forms crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov The presence of a chlorine atom at this position in this compound suggests it would likely serve as a reactive intermediate for the synthesis of 4-aminoquinazoline derivatives rather than being an active inhibitor itself in this configuration. nih.gov

However, if we consider the broader implications of its substitutions, the ethyl group at the 2-position and the dichloro substitutions at the 4 and 8-positions could influence the binding affinity and selectivity of potential derivatives. For instance, in a series of 2-substituted quinazolin-4(3H)-ones, substitutions at the 2-position were found to be critical for their antiproliferative activities and kinase inhibition profiles. nih.gov The ethyl group is a small alkyl group that could fit into hydrophobic pockets within the kinase active site. The chlorine at position 8, an electron-withdrawing group, could modulate the electronic properties of the quinazoline ring system, potentially influencing binding interactions.

Structure-activity relationship studies of various quinazoline derivatives have demonstrated that small, non-polar substituents can be well-tolerated and sometimes enhance potency. While specific data for this compound is not available, the inhibitory activities of analogous compounds against various kinases highlight the potential of this structural motif.

Table 1: Kinase Inhibition Profile of Representative Quinazoline Derivatives

CompoundKinase TargetIC50Reference
Gefitinib (B1684475)EGFR2-37 nM nih.gov
Erlotinib (B232)EGFR2 nM nih.gov
LapatinibEGFR/HER29.8/9.2 nM nih.gov
VandetanibVEGFR2/EGFR40/500 nM nih.gov

This table presents data for well-known quinazoline-based kinase inhibitors to illustrate the potential of the scaffold and is not data for this compound.

Phosphodiesterase (PDE4B) Inhibition and Molecular Interactions

Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP. PDE4B is a subtype that is primarily involved in the inflammatory response, making it an attractive target for anti-inflammatory drugs. nih.gov Quinazoline and quinazolinone derivatives have been explored as inhibitors of PDE4. researchgate.net

The inhibitory mechanism of these compounds often involves interactions with the active site of the PDE4 enzyme. For quinazoline-based inhibitors, the core ring structure typically occupies a hydrophobic region of the active site. The substituents on the ring play a crucial role in determining the potency and selectivity of inhibition.

While there is no direct evidence of this compound as a PDE4B inhibitor, we can infer its potential based on SAR studies of related compounds. For instance, in a series of 8-arylquinoline PDE4 inhibitors, substitutions on the quinoline (B57606) ring were found to be critical for high potency. nih.gov The chlorine atom at position 8 of this compound could potentially occupy a hydrophobic pocket in the enzyme's active site. The ethyl group at the 2-position could also contribute to hydrophobic interactions.

Dihydrofolate Reductase (DHFR) Inhibition in Antiparasitic Contexts

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. nih.gov Quinazoline derivatives have been investigated as DHFR inhibitors. nih.govresearchgate.net These inhibitors typically function by mimicking the binding of the natural substrate, dihydrofolate, thereby blocking the enzyme's active site. nih.gov

The development of 2-substituted-mercapto-quinazolin-4(3H)-ones as DHFR inhibitors has provided insights into the structural requirements for activity. nih.gov The orientation and pattern of substitutions on the quinazoline nucleus are critical for biological activity. nih.gov While this compound does not belong to this specific chemical class, the principles of substitution influencing activity are relevant.

For a quinazoline derivative to be an effective DHFR inhibitor, it generally requires a 2,4-diamino substitution pattern to mimic the binding of folate. As this compound does not possess this, its potential as a direct DHFR inhibitor is likely low. However, it could serve as a synthetic precursor for compounds with the necessary pharmacophoric features. The chlorine at position 4 is a reactive site that allows for the introduction of an amino group, a key step in the synthesis of many DHFR inhibitors. nih.gov

Receptor Modulation Studies

Adenosine (B11128) A2A Receptor (A2AR) Antagonism and Binding Site Characterization

The adenosine A2A receptor (A2AR) is a G protein-coupled receptor that has emerged as a therapeutic target for a variety of conditions, including neurodegenerative diseases and cancer. nih.govresearchgate.net Several quinazoline derivatives have been identified as potent and selective A2AR antagonists. nih.govnih.gov

The binding of quinazoline-based antagonists to the A2AR has been characterized through co-crystallization studies. researchgate.net These studies have revealed that the quinazoline scaffold can fit into the receptor's binding pocket, with specific substitutions forming key interactions with amino acid residues. For example, in a series of 2-aminoquinazoline (B112073) derivatives, the 2-amino group forms hydrogen bonds with Asn253 and Glu169, while the substituent at the 4-position engages in hydrophobic interactions. nih.gov

For this compound, its potential as an A2AR antagonist would depend on how its substituents interact with the receptor's binding site. The ethyl group at the 2-position could potentially fit into a hydrophobic pocket. The chlorine atoms at positions 4 and 8 would significantly influence the electronic distribution and steric profile of the molecule, which could either be beneficial or detrimental to binding, depending on the specific residues in their vicinity within the A2AR binding pocket. Recent studies have shown that substitutions at the C6 and C7 positions of the quinazoline ring can be modulated to enhance antagonist activity. nih.gov This suggests that substitutions on the benzene (B151609) ring of the quinazoline scaffold, such as the 8-chloro group in the target compound, could play a role in modulating affinity and selectivity.

Table 2: Binding Affinity of Representative Quinazoline Derivatives at the Human A2A Receptor

CompoundSubstitutionsKi (hA2AR)Reference
6-bromo-4-(furan-2-yl)quinazolin-2-amine2-amino, 4-furanyl, 6-bromo20 nM nih.gov
Compound 5m (a 2-aminoquinazoline derivative)Various substitutions5 nM researchgate.net
Compound 9x (a 2-aminoquinazoline derivative)Various substitutions21 nM researchgate.net
Compound 10d (a 2-aminoquinazoline derivative)Various substitutions15 nM researchgate.net

This table presents data for reported quinazoline-based A2AR antagonists to illustrate the potential of the scaffold and is not data for this compound.

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. nih.gov The 4-anilinoquinazoline scaffold is a cornerstone in the design of EGFR inhibitors, with several approved drugs like gefitinib and erlotinib based on this structure. nih.gov These inhibitors act by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its activation. nih.gov

The mechanism of inhibition involves the quinazoline nitrogen atoms forming hydrogen bonds with the hinge region of the EGFR kinase domain. The aniline group at the 4-position extends into a hydrophobic pocket. The substituents on the quinazoline ring can significantly impact the inhibitor's potency and selectivity.

As previously mentioned, the 4-chloro substituent of this compound makes it a likely precursor for the synthesis of 4-anilinoquinazoline-based EGFR inhibitors. nih.gov The synthesis of such inhibitors would involve the regioselective substitution of the 4-chloro group with a suitable aniline. nih.gov The 8-chloro and 2-ethyl groups would then be retained in the final inhibitor, where they could influence its properties. The 8-chloro group, being electron-withdrawing, could affect the pKa of the quinazoline ring system, which might alter the strength of the hydrogen bonds with the hinge region. The 2-ethyl group could provide additional hydrophobic interactions within the ATP-binding site.

Studies on 6,8-disubstituted quinazoline derivatives have shown that substitutions at these positions can lead to potent EGFR inhibitors. nih.gov While direct data on an 8-chloro substituent is not prevalent, the exploration of various substitutions on the quinazoline ring is a common strategy to optimize EGFR inhibition. nih.gov

Cellular Pathway Modulation

Comprehensive searches of scientific databases and research publications did not retrieve specific studies detailing the influence of this compound on cellular signaling pathways. The subsections below are based on the known activities of other quinazoline-based compounds and represent hypothetical areas of interest for future research on this compound.

Impact on Apoptosis Pathways (e.g., Caspase-8)

There is currently no available data from studies on this compound to confirm its role in the modulation of apoptosis. The activation of initiator caspases, such as Caspase-8, is a critical step in the extrinsic apoptotic pathway, often triggered by death receptors on the cell surface. Many therapeutic agents exert their anticancer effects by promoting apoptosis. Some platinum-based drugs, for instance, have been shown to influence TRAIL-induced cell death, with cisplatin (B142131) inhibiting Caspase-8 activation while carboplatin (B1684641) does not. However, without specific experimental evidence, the effect of this compound on Caspase-8 or any other component of the apoptotic cascade remains unknown.

Angiogenesis Inhibition through VEGF Modulation

The process of angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. Certain quinazoline derivatives have been identified as inhibitors of angiogenesis by targeting the VEGF signaling pathway. These compounds can stabilize G-quadruplex structures in the VEGF promoter region, thereby suppressing its transcription and expression. While this provides a potential mechanism for related compounds, there are no published findings to indicate that this compound specifically modulates VEGF or exhibits anti-angiogenic properties.

Immunomodulatory Effects (e.g., NF-κB P65, TNF-α)

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the cytokine TNF-α (Tumor Necrosis Factor-alpha) are key players in the inflammatory response and immune regulation. The immunomodulatory properties of various compounds can be assessed by their ability to influence these pathways. For example, the antioxidant pentoxifylline (B538998) is known to exhibit anti-TNF-α properties. At present, there is no scientific literature available that investigates or establishes the immunomodulatory effects of this compound, including its impact on NF-κB p65 or TNF-α.

Identification of Novel Biological Targets for Quinazoline Scaffolds

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have been developed as drugs for various conditions, including cancer and neurodegenerative diseases. Novel biological targets for quinazoline-based compounds are continually being explored, with recent research focusing on areas such as multi-target agents for Alzheimer's disease and inhibitors of enzymes involved in cancer progression.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses in Quinazoline Research

Systematic Modification of Substituents on the Quinazoline (B50416) Core

The specific placement of substituents on the quinazoline ring is a critical determinant of biological efficacy. While direct comparative studies on the positional isomers of 4,8-dichloro-2-ethylquinazoline are not extensively documented in public literature, research on analogous compounds provides significant insights. For instance, studies on other substituted quinazolines demonstrate that shifting the location of halogen or alkyl groups can dramatically alter activity. nih.gov

The reactivity of the quinazoline ring itself is position-dependent. Nucleophilic substitution, a common reaction in both synthesis and biological interactions, is most favorable at the C4 position, followed by the C2 position. nih.gov Electrophilic substitution, conversely, tends to occur at positions 8 and 6. scispace.com Therefore, the placement of chlorine atoms at positions 4 and 8 suggests a molecule with distinct chemical properties compared to, for example, a 6,7-dichloro isomer, where electron-donating groups are often found to increase activity against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Table 1: Illustrative Impact of Substituent Position on Quinazoline Activity This table illustrates the principle of positional isomer effects based on general findings in quinazoline research. The activity data is hypothetical and serves to demonstrate the concept.

CompoundSubstituent PositionsTargetRelative ActivityRationale
Isomer A2-ethyl, 6,7-dichloroEGFRHighElectron-donating effects at C6/C7 are often favorable for EGFR inhibition. nih.gov
Isomer B2-ethyl, 4,8-dichloroHypothetical TargetModerateThe C4 and C8 positions influence different electronic and steric interactions.
Isomer C4-ethyl, 6,8-dichloroHypothetical TargetLowChanges in the position of the alkyl group can disrupt key binding interactions.

The substituents of this compound impart specific electronic and steric characteristics that are central to its structure-property relationship.

Electronic Effects : Chlorine is a halogen atom and is strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I). This effect decreases the electron density of the quinazoline ring system. The presence of two chlorine atoms at positions 4 and 8 substantially lowers the basicity of the quinazoline nitrogen atoms and alters the polarity of the C4-N3 double bond. rsc.org This modification can influence the molecule's ability to form hydrogen bonds and its susceptibility to metabolic processes or covalent bond formation with a target. rsc.org

Steric Effects : Both the chloro and ethyl groups contribute to the molecule's size and shape (steric hindrance). The ethyl group at position 2 and the chloro group at position 8 can influence the conformation of the molecule and how it fits into the binding pocket of a biological target. researchgate.net The steric bulk can either be beneficial, by promoting a favorable binding conformation, or detrimental, by preventing access to the binding site. For example, in research on PPARγ-targeted antidiabetics, substitutions at the C2 position were found to aid in tighter packing within the ligand binding pocket. nih.gov

Design and Synthesis of Compound Libraries for SAR Elucidation

To systematically explore the SAR of a lead compound like this compound, researchers often design and synthesize compound libraries. researchgate.netnih.gov This involves creating a series of related molecules where specific positions on the quinazoline scaffold are varied. For instance, a library could be generated by:

Varying the C2 substituent : Replacing the ethyl group with other alkyl chains (methyl, propyl), cyclic groups, or aromatic rings to probe the size and nature of the pocket it occupies.

Modifying the halogen substitution : Synthesizing analogs with fluorine, bromine, or iodine at positions 4 and 8 to fine-tune the electronic and steric effects.

Exploring other substitution patterns : Moving the dichloro substitution to other positions (e.g., 5,6-, 6,7-, 5,7-) to understand the positional isomer effects on a specific target.

These libraries are then screened for biological activity, and the results are used to build a comprehensive SAR map, guiding further optimization efforts. researchgate.net Microwave-assisted synthesis has become a valuable tool in creating such libraries efficiently. researchgate.net

Pharmacophore Modeling and Hypothesis Generation for Target Binding

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdovepress.com For a quinazoline derivative, a pharmacophore model might include features such as:

Hydrogen bond acceptors (e.g., the quinazoline nitrogen atoms).

Hydrogen bond donors.

Hydrophobic regions (e.g., the benzene (B151609) part of the core and the ethyl group).

Aromatic ring centers.

By analyzing a set of active quinazoline compounds, a pharmacophore hypothesis can be generated that predicts how a molecule like this compound might orient itself within a target's binding site. tku.edu.tw The two chloro-substituents and the ethyl group would be critical components of this model, likely contributing to hydrophobic or specific halogen-bonding interactions. nih.gov Such models serve as a powerful guide for designing new molecules with a higher probability of being active. nih.gov

Table 2: Hypothetical Pharmacophore Features for a this compound-based Inhibitor

FeatureCorresponding MoietyPotential Interaction
Hydrogen Bond AcceptorQuinazoline N1 or N3 atomsForms H-bond with amino acid residues (e.g., methionine, threonine). nih.gov
Hydrophobic Region 12-ethyl groupOccupies a hydrophobic pocket in the target protein.
Hydrophobic Region 2Benzene ring of the quinazoline coreEngages in van der Waals or pi-stacking interactions.
Halogen Bond DonorC4-Chloro or C8-ChloroInteracts with an electron-rich atom (e.g., backbone carbonyl oxygen).

Optimizing Selectivity and Potency through Structural Refinements

The ultimate goal of SAR and SPR studies is to optimize a lead compound's therapeutic properties. This involves making structural modifications to enhance its potency (the concentration required to produce an effect) and its selectivity (its ability to act on the intended target over others). nih.govnih.gov

For this compound, optimization strategies could include:

Enhancing Potency : If pharmacophore modeling suggests an unoccupied space in the binding pocket, the ethyl group at C2 could be extended or replaced with a different functional group to create additional favorable interactions.

Improving Selectivity : Different biological targets have uniquely shaped binding sites. By carefully modifying the substitution pattern, it is possible to create a molecule that fits exceptionally well in the desired target but poorly in others. For example, research on CYP1B1 inhibitors showed that specific quinazoline substitution patterns led to high selectivity for this enzyme over other cytochrome P450 isoforms. drugbank.com Adding substituents that can form specific interactions, such as an amide group, has been shown to remarkably increase both the potency and selectivity of certain quinazoline inhibitors. nih.gov

Through an iterative process of design, synthesis, and testing guided by SAR and computational modeling, the initial scaffold of this compound can be refined to produce highly potent and selective drug candidates.

Future Directions and Emerging Research Avenues for Quinazoline Derivatives, Including 4,8 Dichloro 2 Ethylquinazoline Analogs

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives is undergoing a paradigm shift towards more environmentally friendly and efficient methods. cancer.gov Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. mdpi.com Future research will increasingly focus on the development of "green" chemistry approaches.

Key areas of development include:

Catalyst- and Solvent-Free Synthesis: Microwave-assisted synthesis offers a rapid and solvent-free alternative for producing quinazoline derivatives in high yields. nih.gov

Transition-Metal-Free Reactions: The development of transition-metal-free synthetic protocols is a significant step towards more sustainable and cost-effective processes. nih.gov

Water-Based Synthesis: Utilizing water as a solvent presents a highly economical and environmentally benign approach to quinazoline synthesis. nih.gov

Nano-Catalysis: The use of recyclable nano-catalysts, such as magnetic modified graphene oxide supported with copper, provides a highly efficient and sustainable method for one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov These catalysts can often be recovered and reused multiple times without a significant loss in efficacy. nih.gov

Visible Light-Assisted Synthesis: Photo-redox catalysis using visible light is an emerging metal-free approach for the synthesis of quinazolines, offering a broad tolerance for various functional groups. frontiersin.org

These advancements not only reduce the environmental impact of chemical synthesis but also open up new possibilities for creating diverse libraries of quinazoline analogs for biological screening. nih.gov

Exploration of Underexplored Biological Targets and Mechanisms

While quinazoline derivatives are well-known for their activity against targets like EGFR and microtubules, a vast landscape of other potential biological targets remains to be explored. nih.govnih.gov Future research will aim to identify and validate novel molecular targets and elucidate the intricate mechanisms of action of these compounds.

Emerging areas of investigation include:

Multi-Target Kinase Inhibition: Many cancers develop resistance through the activation of alternative signaling pathways. nih.gov Designing quinazoline derivatives that can simultaneously inhibit multiple receptor tyrosine kinases (RTKs) like VEGFR, PDGFR-β, in addition to EGFR, is a promising strategy to overcome drug resistance. nih.gov

G-Quadruplex Stabilization: Certain 2,4-disubstituted quinazoline derivatives have been shown to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-myc, leading to the downregulation of its expression. nih.gov This represents a novel anticancer mechanism that warrants further investigation.

Targeting Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in nucleotide synthesis, and its inhibition is a validated anticancer strategy. nih.gov The development of new quinazoline-based DHFR inhibitors continues to be an active area of research. nih.gov

Modulation of Autophagy and Apoptosis: Novel quinazolin-4(1H)-one derivatives have been found to induce both apoptosis and autophagy in cancer cells, highlighting the complex interplay between these cellular processes that can be modulated by quinazoline compounds. mdpi.com

Anti-Inflammatory and Antiviral Applications: Beyond cancer, quinazoline derivatives have shown potential as anti-inflammatory and antiviral agents, including activity against the influenza virus. mdpi.commdpi.com Further exploration of their efficacy against a broader range of pathogens and inflammatory conditions is a promising future direction. mdpi.com

The KEGG PATHWAY database provides a comprehensive resource for identifying potential biological pathways and targets for further investigation. genome.jp

Integration of Advanced Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of quinazoline-based drugs. nih.govnih.govmdpi.com These computational tools can significantly accelerate the process by analyzing vast datasets and predicting the properties of novel compounds. nih.govijirt.org

Key applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-based QSAR approaches can rapidly analyze the relationship between the chemical structure of quinazoline derivatives and their biological activity, helping to identify promising candidates. nih.gov

Virtual Screening: Machine learning algorithms can screen large virtual libraries of quinazoline compounds to identify those with the highest probability of binding to a specific biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new quinazoline molecules with optimized properties for a particular therapeutic target. nih.gov

Predicting ADMET Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new quinazoline derivatives, reducing the likelihood of late-stage failures in drug development. mdpi.com

Collaborative Data Sharing: Initiatives promoting open data sharing and collaborative partnerships will be crucial for the continued success of ML-driven drug discovery. jsr.org

The use of these advanced computational methods will undoubtedly lead to more efficient and cost-effective discovery of novel quinazoline drug candidates. ijirt.org

Design of Multifunctional Quinazoline Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is an emerging approach to develop multifunctional quinazoline derivatives with enhanced efficacy and the ability to interact with multiple biological targets. nih.govrsc.org This approach can lead to synergistic effects and the development of combination therapies within a single molecule. nih.gov

Examples of this strategy include:

Quinazoline-Triazolo-Pyridine Hybrids: Linking the quinazoline scaffold with a 1,2,4-triazolo[4,3-a]pyridine moiety has resulted in hybrid molecules with potent antimicrobial activity. nih.gov

Quinazolinone-Oxadiazole Hybrids: The combination of quinazolinone and oxadiazole pharmacophores has yielded compounds with significant anti-proliferative activity. rsc.org

Quinazoline-Thiazole Hybrids: Inspired by clinically approved thiazole-containing anticancer drugs, researchers have designed quinazolinone-thiazole hybrids with notable anti-proliferative effects against various cancer cell lines. rsc.org

Quinazolin-2,4-dione Hybrids: The incorporation of bioactive scaffolds such as pyrrolidine-2,5-dione, pyrazole, and oxadiazole into a quinazolin-2,4-dione core has led to the development of potent antibacterial agents. nih.gov

The design of such hybrid molecules offers a powerful strategy to create novel therapeutic agents with improved biological profiles. nih.gov

Applications in Chemical Biology Probes and Mechanistic Investigations

Quinazoline derivatives are valuable tools for chemical biology, enabling the study of complex biological processes and the elucidation of drug mechanisms of action.

Future applications in this area include:

Fluorescent Probes: By conjugating a quinazoline pharmacophore with a fluorophore, researchers can develop small-molecule fluorescent probes to visualize and study specific biological targets, such as α1-adrenergic receptors. nih.gov These probes offer high sensitivity and affinity for their targets. nih.gov

Mechanistic Studies: Detailed mechanistic studies using techniques like electrophoretic mobility shift assays (EMSA), circular dichroism (CD) spectroscopy, and isothermal titration calorimetry (ITC) can unravel the precise molecular interactions between quinazoline derivatives and their biological targets. nih.gov For instance, such studies have been instrumental in understanding how a 2,4-disubstituted quinazoline derivative stabilizes the c-myc promoter G-quadruplex. nih.gov

Irreversible Binding Probes: The development of quinazoline derivatives that can form irreversible covalent bonds with their targets, such as certain EGFR inhibitors, provides powerful probes for studying enzyme function and for developing long-acting therapeutic agents. nih.gov

The insights gained from these chemical biology investigations will be crucial for the rational design of the next generation of quinazoline-based drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,8-Dichloro-2-ethylquinazoline, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. For example, chloroacetonitrile may act as a chlorinating agent in the presence of HCl gas, similar to pathways used for related quinazoline derivatives . Key parameters include temperature control (reflux at 80–100°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric ratios. Yield optimization often requires purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the ethyl and chloro substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves structural ambiguities in crystalline forms. Stability under analysis conditions (e.g., solvent compatibility) must be verified to avoid decomposition artifacts .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation pathways. Hydrolytic stability is pH-dependent: acidic conditions may cleave the quinazoline ring, while basic conditions could dechlorinate position 4 or 7. Lyophilization or inert-atmosphere storage (argon) is recommended for long-term preservation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at positions 4 and 8?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal electronic effects: the electron-withdrawing chloro groups at positions 4 and 8 increase electrophilicity, favoring nucleophilic attack. Experimental validation involves competitive reactions with amines/thiols under controlled conditions. Kinetic studies (e.g., monitoring by HPLC) quantify activation energies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, solvent interference). Standardized protocols (e.g., OECD guidelines) and dose-response curve normalization are essential. Meta-analyses of published IC₅₀ values, adjusted for experimental parameters, can identify trends obscured by methodological noise .

Q. What computational models best predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes like dihydrofolate reductase. Validation requires correlating in silico results with in vitro enzymatic inhibition assays. QSAR models incorporating substituent electronic parameters (Hammett constants) improve predictive accuracy .

Q. How should researchers design experiments to explore understudied functionalization pathways (e.g., C-H activation)?

  • Methodological Answer : Pilot studies using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can functionalize the quinazoline core. High-throughput screening (HTS) with diverse catalysts/ligands identifies optimal conditions. In situ monitoring via Raman spectroscopy tracks reaction progress .

Theoretical and Methodological Integration

Q. What ontological frameworks guide the interpretation of this compound’s reactivity?

  • Methodological Answer : Combining critical realism (to model unobservable mechanisms) and social constructionism (to contextualize experimental paradigms) bridges theory and practice. For example, mechanistic hypotheses are tested iteratively through abductive reasoning, aligning with Elder-Vass’s ontological principles .

Q. How can qualitative research methods enhance quantitative studies of this compound?

  • Methodological Answer : Ethnographic interviews with synthetic chemists uncover tacit knowledge (e.g., “failed” reaction insights). Thematic analysis of lab notebooks identifies patterns in optimization strategies, complementing quantitative yield data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.